![molecular formula C13H14N2O2 B3109734 Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate CAS No. 175210-31-8](/img/structure/B3109734.png)
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate consists of a butanoic acid esterified with a 2-phenylethyl group. The ester linkage connects the carboxylate group to the phenylethyl moiety. The compound exhibits a pleasant floral odor and is slightly soluble in water but miscible with most organic solvents .
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
Compounds with a similar 2-phenylethylamine motif have been found to interact with key therapeutic targets such as adrenoceptors, dopamine receptors, and monoamine oxidase .
Mode of Action
For instance, compounds with a similar 2-phenylethylamine motif are known to block the reuptake of dopamine and norepinephrine by neurons .
Biochemical Pathways
For instance, they can influence the synthesis of volatiles, which are classified as terpenoids, phenylpropanoids/benzenoids, fatty acid derivatives, and amino acid derivatives .
Pharmacokinetics
Similar compounds, such as lisdexamfetamine, have been found to have an oral bioavailability of approximately 964%, with metabolism occurring through hydrolysis by enzymes in red blood cells .
Result of Action
Similar compounds, such as methylphenidate, are known to have effects such as euphoria, dilated pupils, tachycardia, palpitations, headache, insomnia, anxiety, hyperhidrosis, weight loss, decreased appetite, dry mouth, nausea, and abdominal pain .
Action Environment
It is known that factors such as administration routes, tissue chosen for analysis, isolation procedure, and inter- and intra-individual variation can influence the metabolite formation and distribution of similar compounds .
properties
IUPAC Name |
methyl 2-(2-phenylethyl)-1H-imidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-9-14-12(15-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKTZGUYDUVLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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